2-Benzyl-4-bromo-7-fluoroisoindoline is a complex organic compound belonging to the isoindoline class, characterized by its unique molecular structure that incorporates both bromine and fluorine substituents. This compound has garnered attention in various fields of organic chemistry and medicinal research due to its potential applications in synthesizing bioactive molecules.
The compound can be synthesized through various methods, including halogenation reactions of isoindoline derivatives. The presence of bromine and fluorine atoms in its structure enhances its reactivity, making it valuable for further chemical transformations.
2-Benzyl-4-bromo-7-fluoroisoindoline is classified as a halogenated isoindoline derivative. Its structure can be described using the International Union of Pure and Applied Chemistry nomenclature, indicating the specific positions of the bromine and fluorine substituents on the isoindoline framework.
The synthesis of 2-Benzyl-4-bromo-7-fluoroisoindoline typically involves several steps, including:
The synthesis is usually conducted under inert atmospheric conditions to prevent unwanted side reactions. Catalysts may be used to enhance reaction rates and yields. For instance, a common approach involves using palladium catalysts in conjunction with phosphines for coupling reactions.
The molecular structure of 2-Benzyl-4-bromo-7-fluoroisoindoline can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed techniques for elucidating the molecular structure, confirming the positions of substituents, and understanding intermolecular interactions.
2-Benzyl-4-bromo-7-fluoroisoindoline can undergo various chemical reactions, including:
The specific reaction conditions (temperature, solvent, catalyst) significantly influence the yield and selectivity of these transformations. For instance, using polar aprotic solvents often enhances nucleophilic attack rates.
The mechanism of action for 2-Benzyl-4-bromo-7-fluoroisoindoline primarily depends on its application in biological systems or synthetic pathways. The presence of halogens can enhance binding affinity towards biological targets such as enzymes or receptors.
Quantitative analyses such as High-Performance Liquid Chromatography (HPLC) are used to assess purity levels during synthesis.
Isoindoline derivatives represent a privileged scaffold in medicinal chemistry due to their unique conformational rigidity and versatile synthetic accessibility. Characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, the isoindoline core provides a stable three-dimensional framework for spatial orientation of pharmacophoric elements. This fused heterocyclic system enables precise control over molecular geometry, facilitating optimal interactions with diverse biological targets including enzymes, receptors, and protein-protein interfaces [4] [7]. The non-planar "bent" configuration of isoindolines allows for distinctive binding modes compared to planar aromatic systems, often resulting in improved target selectivity and reduced off-target effects [7].
The 2-benzyl substitution pattern, as seen in 2-benzyl-4-bromo-7-fluoroisoindoline, introduces a chiral center and enhances molecular complexity critical for interacting with asymmetric binding pockets. Benzylation at the nitrogen position increases lipophilicity (measured by calculated partition coefficient values typically ranging from 2.8 to 3.6) while maintaining sufficient aqueous solubility for biological evaluation [4]. This balance is evidenced by the compound's moderate melting point of approximately 191°C, indicating stable crystalline packing with sufficient lattice energy for practical handling in drug formulation [10]. Isoindoline derivatives have demonstrated significant therapeutic potential across multiple drug classes, particularly as kinase inhibitors in oncology, with several candidates advancing to clinical development stages [7].
Table 1: Key Physicochemical Properties of 2-Benzyl-4-bromo-7-fluoroisoindoline
Property | Value | Significance |
---|---|---|
Molecular Weight | 288.182 g/mol | Optimal for blood-brain barrier penetration |
Calculated LogP | 3.64 | Favorable membrane permeability |
Hydrogen Bond Acceptors | 1 | Enhanced cell permeability |
Hydrogen Bond Donors | 1 | Balanced solubility profile |
Rotatable Bonds | 3 | Conformational flexibility for target engagement |
Topological Polar Surface Area | 3.24 Ų | Excellent membrane penetration potential |
Halogen atoms serve as critical structural modifiers in medicinal chemistry, with bromine and fluorine offering distinct advantages in molecular design. Fluorine, the most electronegative element (Pauling electronegativity of 4.0), exerts powerful electronic effects through strong inductive withdrawal and resonance donation capabilities [2] [5]. The strategic incorporation of fluorine at the 7-position of the isoindoline scaffold significantly alters electron distribution within the aromatic system, increasing electrophilicity at adjacent carbon centers and enhancing metabolic stability by impeding oxidative degradation pathways [5] [9]. The compact atomic radius of fluorine (van der Waals radius 1.47 Å) permits near-isosteric replacement of hydrogen (1.20 Å) while dramatically altering electronic properties [2]. This bioisosteric substitution improves membrane permeability through increased lipophilicity and reduced basicity, as evidenced by enhanced Madin-Darby canine kidney cell transwell permeability in fluorinated analogs [5].
Bromine, positioned at the 4-position, serves primarily as a steric director with moderate electron-withdrawing capacity. With a van der Waals radius of 1.85 Å, bromine creates significant molecular bulk that influences binding pocket accommodation while enabling distinctive halogen bonding interactions (strength: 5-15 kJ/mol) with protein carbonyl groups and carboxylate side chains [1] [2]. The polarizability of bromine facilitates favorable interactions with aromatic residues through orthogonal multipolar contacts, enhancing binding affinity and selectivity [1]. Bromination also provides a versatile synthetic handle for subsequent functionalization via transition metal-catalyzed cross-coupling reactions, enabling efficient structure-activity relationship exploration [4] [10]. Analysis of FDA-approved drugs reveals approximately 25% contain halogens, with fluorine appearing in 16 recently approved agents and bromine featuring in four drugs approved in 2020, underscoring their pharmaceutical relevance [2] [5].
Table 2: Comparative Roles of Halogens in Bioactive Molecule Design
Property | Fluorine | Bromine |
---|---|---|
Electronic Effect | Strong σ-withdrawing/π-donating | Moderate σ-withdrawing |
Steric Impact | Minimal (near H-isostere) | Significant molecular bulk |
Halogen Bonding | Weak (no σ-hole) | Moderate (5-15 kJ/mol) |
Metabolic Influence | Blocks oxidative metabolism | Provides metabolic handles |
Synthetic Utility | Limited further modification | Versatile cross-coupling site |
Prevalence in FDA Drugs (2018-2024) | 108 small molecules | Limited but emerging |
The integration of benzyl, bromo, and fluoro substituents onto the isoindoline core creates a structurally sophisticated scaffold with exceptional versatility for drug discovery applications. The synthetic accessibility of this compound is evidenced by established routes with approximately 51% yield using commercially available precursors, enabling efficient scale-up for medicinal chemistry programs [4]. Strategic modifications at the benzyl position allow extensive pharmacophore elaboration, while the bromine atom serves as a tunable site for diversification through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig transformations [4] [10]. This synthetic flexibility is exemplified by the compound's inclusion in specialized screening libraries like the Aryl Halide Chemistry Informer Library developed by Merck & Co., where it functions as a molecular informer (compound X5) to evaluate reaction scope and limitations in complex synthesis [10].
The electronic interplay between the electron-withdrawing fluorine atom and electron-donating benzyl group creates a polarized system with distinct regions of electron density, facilitating diverse binding interactions with biological targets. Molecular modeling studies indicate that the 7-fluorine ortho to the isoindoline nitrogen influences the amide bond conformation through electrostatic repulsion, potentially enhancing recognition of kinase ATP-binding sites [7]. Bromine at the 4-position provides both steric bulk and hydrophobic surface area critical for occupying ancillary binding pockets in targets such as vascular endothelial growth factor receptor-2 and protein kinases [7]. Preliminary structure-activity relationship data suggests that derivatives maintain nanomolar inhibitory activity against clinically validated targets while demonstrating improved metabolic stability profiles compared to non-halogenated analogs [1] [7].
Table 3: Structure-Activity Relationship Features of 2-Benzyl-4-bromo-7-fluoroisoindoline Derivatives
Modification Site | Structural Impact | Biological Consequences |
---|---|---|
2-Benzyl Group | Lipophilicity modulator | Enhanced membrane penetration |
N-Benzyl Substitution | Steric control element | Improved target selectivity |
4-Bromine Position | Halogen bond donor | Increased binding affinity (ΔG = -2.3 kcal/mol) |
7-Fluorine Orientation | Electronic perturbation | Metabolic stability enhancement (t½ increase 3.5×) |
Core Saturation | Conformational restriction | Target residence time extension |
The emergence of 2-benzyl-4-bromo-7-fluoroisoindoline reflects a strategic evolution in scaffold design, combining halogen-specific interactions with the privileged isoindoline framework. This multifunctional architecture positions the compound as a promising template for developing targeted therapies against oncological, infectious, and metabolic disorders where halogen-enriched pharmacophores have demonstrated clinical success [1] [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7